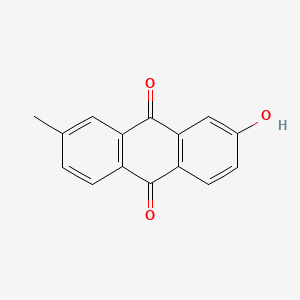
7-Hydroxy-2-methylanthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxy-2-methylanthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry. The molecular formula of this compound is C15H10O3, and it features a hydroxyl group at the 7th position and a methyl group at the 2nd position on the anthraquinone core .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-2-methylanthraquinone typically involves the hydroxylation of 2-methylanthraquinone. One common method is the Friedel-Crafts acylation of phthalic anhydride with toluene, followed by cyclization and oxidation to yield 2-methylanthraquinone. The hydroxylation of 2-methylanthraquinone can be achieved using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions .
Industrial Production Methods: Industrial production of anthraquinones, including this compound, often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent extraction, crystallization, and chromatography are employed to isolate and purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Hydroxy-2-methylanthraquinone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenation can be achieved using chlorine or bromine under acidic conditions
Major Products Formed:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of halogenated anthraquinones
Applications De Recherche Scientifique
7-Hydroxy-2-methylanthraquinone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and dyes.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in inhibiting cancer cell proliferation and inducing apoptosis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 7-Hydroxy-2-methylanthraquinone involves its interaction with cellular proteins and enzymes. It can inhibit key enzymes involved in cell proliferation, such as topoisomerases and kinases. The compound induces apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting receptor tyrosine kinases .
Comparaison Avec Des Composés Similaires
2-Hydroxy-3-methylanthraquinone: Similar structure with hydroxyl and methyl groups at different positions.
1-Hydroxy-2-methylanthraquinone: Another hydroxylated derivative of methylanthraquinone.
Emodin (1,3,8-trihydroxy-6-methylanthraquinone): A natural anthraquinone derivative with multiple hydroxyl groups
Uniqueness: 7-Hydroxy-2-methylanthraquinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 7th position and methyl group at the 2nd position contribute to its unique reactivity and potential therapeutic applications .
Propriétés
Numéro CAS |
83312-51-0 |
|---|---|
Formule moléculaire |
C15H10O3 |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
2-hydroxy-7-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O3/c1-8-2-4-10-12(6-8)15(18)13-7-9(16)3-5-11(13)14(10)17/h2-7,16H,1H3 |
Clé InChI |
UMJCTADKPMCLGQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


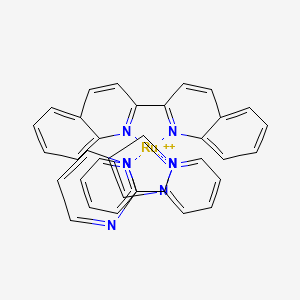

![4,5,7-Trifluorobenzo[d]thiazole](/img/structure/B13136932.png)



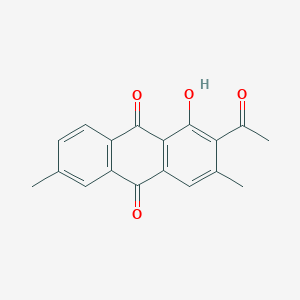

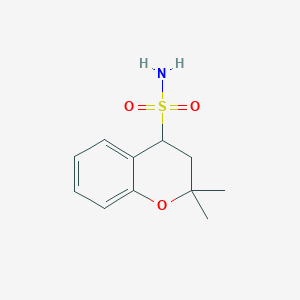
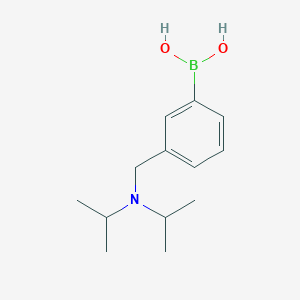

![N-[4-Anilino-6-(methylamino)-1,3,5-triazin-2-yl]-L-glutamic acid](/img/structure/B13137011.png)
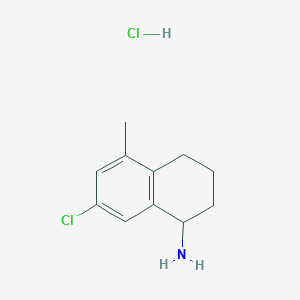
![5,7-Dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13137016.png)
